molecular formula C16H19NO2 B1405132 3-(2-Benzyloxyphenoxy)-propylamine CAS No. 100840-97-9

3-(2-Benzyloxyphenoxy)-propylamine

Cat. No. B1405132
M. Wt: 257.33 g/mol
InChI Key: GZBPZZHBZJJOOS-UHFFFAOYSA-N
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Description

3-(2-Benzyloxyphenoxy)-propylamine, commonly referred to as BOPP, is an amine compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and polar organic solvents. BOPP is synthesized by a chemical reaction between benzyl chloride and 2-phenoxypropylamine. It has a molecular weight of 215.26 g/mol and a melting point of 128-131°C. BOPP has a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydro-2-Benzazepines : Research by Berney and Jauner (1976) highlights the N-acylation of 3-(3,4-Dimethoxyphenyl)-propylamine with aralkanecarboxylic acid chlorides, leading to the synthesis of 1-aralkyl-dihydro-2-benzazepines after a Bischler-Napieralski ring closure (Berney & Jauner, 1976).

  • Photocatalytic Electron-Transfer Oxidation : Ohkubo et al. (2006) discuss the photooxidation of benzylamine (PhCH2NH2) with molecular oxygen (O2) under specific photoirradiation conditions. This research is significant for understanding the photocatalytic reaction mechanisms involving compounds like benzylamine (Ohkubo, Nanjo, & Fukuzumi, 2006).

  • Applications in Carbohydrate Chemistry : Andersen et al. (2015) discovered the effectiveness of 3-(dimethylamino)-1-propylamine (DMAPA) in anomeric deacylation reactions, useful in carbohydrate chemistry for producing 1-O deprotected sugars (Andersen, Heuckendorff, & Jensen, 2015).

Pharmaceutical Research

  • Antiarrhythmic Activity : Research by Butera et al. (1991) involves the synthesis of 1-(aryloxy)-2-propanolamines and related propylamine derivatives, focusing on their potential as class III antiarrhythmic agents (Butera et al., 1991).

  • Analgesic Agents : Glamkowski et al. (1985) synthesized a series of 3-(1-indolinyl)benzylamines and related compounds, identifying them as a novel class of analgesic agents with unique chemical structures and biological profiles (Glamkowski et al., 1985).

Material Science and Photovoltaics

  • Perovskite Solar Cells : Feng Wang et al. (2016) introduced benzylamine as a surface passivation molecule to improve the moisture-resistance and electronic properties of perovskites, which are critical in the field of solar cell technology (Wang et al., 2016).

  • Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs) : Ferdowsi et al. (2018) studied the design and synthesis of a metal-free organic sensitizer suitable for application in DSSCs, highlighting the potential of compounds like triphenylamine in solar energy conversion (Ferdowsi et al., 2018).

properties

IUPAC Name

3-(2-phenylmethoxyphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBPZZHBZJJOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzyloxyphenoxy)-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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